Potassium silver succinimide

Description

Historical Perspectives on Silver Coordination Compounds and Succinimide (B58015) Ligands

The study of coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands, has a rich history. libretexts.orgnih.gov Silver, a precious metal known since antiquity, has long been recognized for its ability to form a wide variety of coordination complexes. wiley-vch.de The modern understanding of these compounds is largely built on the foundational work of Alfred Werner in the late 19th and early 20th centuries, which established the concepts of coordination number and geometry. libretexts.orgnih.gov Historically, silver complexes, such as those with cyanide ([Ag(CN)₂]⁻), have been cornerstones of industries like electroplating. wiley-vch.de

The use of the succinimide anion as a ligand is a more recent development, driven significantly by the search for non-toxic alternatives to cyanide in industrial applications. nmfrc.orgmdpi.com Patents from the late 1970s describe non-cyanide silver plating solutions based on succinimide complexes. nmfrc.org Succinimide's ability to form stable complexes with silver and other transition metals has made it a versatile ligand in modern coordination chemistry. datapdf.comrsc.org

Overview of Coordination Modes of the Succinimide Anion with Silver Ions

The interaction between the silver(I) ion and the succinimide anion is multifaceted, leading to several possible coordination modes. Succinimide (HSuc) is a weak acid and can be deprotonated to form the succinimidate (Suc⁻) anion. mdpi.com This anion is the primary species that coordinates with the silver ion.

Research has shown that silver(I) and succinimidate can form complexes with varying stoichiometries, most commonly Ag(Suc) and [Ag(Suc)₂]⁻. mdpi.com

N-Coordination: The most prevalent coordination mode involves the silver ion binding directly to the deprotonated nitrogen atom of the succinimidate anion. datapdf.com X-ray crystallography studies of related compounds have confirmed the existence of a linear [Suc-Ag-Suc]⁻ anion, where the Ag⁺ ion is linearly coordinated to the nitrogen atoms of two succinimide ligands. datapdf.comacs.org

O-Coordination: In addition to the primary N-Ag bond, weaker interactions between the silver ion and the carbonyl oxygen atoms of the succinimide ligand have been observed. datapdf.com In the crystal structure of Ag₂(Suc)₂·H₂O, for instance, some silver atoms are coordinated to the nitrogen of two anions, while others are bonded to carbonyl oxygen atoms from neighboring anions and a water molecule, resulting in a complex polymeric structure. datapdf.com

Complex Stoichiometry: The ratio of silver to succinimide influences the dominant species in solution. mdpi.com Potentiometric titrations indicate that at a 1:10 silver-to-succinimide ratio, the [Ag(Suc)₂]⁻ complex is the dominant silver species above pH 7, while the Ag(Suc) complex exists in a significant amount in the pH range of 5 to 8. mdpi.com

Significance of Silver-Succinimide Systems in Advanced Materials Science Research

The unique characteristics of silver-succinimide systems have made them valuable in several areas of advanced materials science research.

Cyanide-Free Electroplating: A primary application is in the formulation of cyanide-free silver electroplating baths. nmfrc.orgmdpi.comepo.org These electrolytes are sought after as less toxic and more environmentally friendly alternatives to traditional cyanide-based systems for depositing silver coatings on various substrates. nmfrc.orgmdpi.com The succinimide ligand forms stable complexes with silver ions, enabling the deposition of uniform, high-quality silver layers. google.com

Precursors for Nanomaterials: Silver succinimide complexes, often stabilized with additional ligands like phosphites, serve as effective precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). mocvd-precursor-encyclopedia.demdpi.comacs.org This technique allows for the controlled deposition of thin films and silver nanoparticles (AgNPs) onto surfaces. mdpi.com These nanomaterials are of great interest for their applications in catalysis, electronics, and optical devices due to their unique size-dependent properties. mdpi.commdpi.com

Antimicrobial and Biomedical Materials: Leveraging the well-documented antimicrobial properties of silver, potassium silver succinimide and related compounds are investigated for use in antimicrobial agents. ontosight.aiunife.it Potential applications include coatings for medical devices and advanced wound dressings to prevent infections. ontosight.ai Furthermore, the potential biocompatibility of the succinimide component opens avenues for research into tissue engineering and drug delivery systems. ontosight.ai

Catalysis: The catalytic potential of silver makes this compound a candidate for use in chemical synthesis. ontosight.ai Research is exploring its ability to catalyze reactions in the production of pharmaceuticals and other fine chemicals. ontosight.ai

The ongoing research into this compound and its analogues continues to reveal new possibilities, highlighting the importance of fundamental coordination chemistry in the development of advanced materials. rsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

67893-50-9 |

|---|---|

Molecular Formula |

C8H8AgKN2O4 |

Molecular Weight |

343.13 g/mol |

IUPAC Name |

potassium;silver;5-oxo-3,4-dihydropyrrol-2-olate |

InChI |

InChI=1S/2C4H5NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H2,(H,5,6,7);;/q;;2*+1/p-2 |

InChI Key |

WQMVVOKCUPKPKL-UHFFFAOYSA-L |

Canonical SMILES |

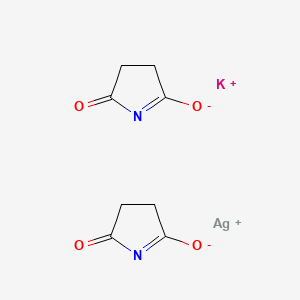

C1CC(=O)N=C1[O-].C1CC(=O)N=C1[O-].[K+].[Ag+] |

Related CAS |

123-56-8 (Parent) |

Origin of Product |

United States |

Structural Elucidation and Solid State Characteristics of Potassium Silver Succinimide

Advanced X-ray Crystallographic Analysis of Silver Succinimide (B58015) Structures

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise atomic arrangement within a crystalline solid. mocvd-precursor-encyclopedia.de It has been instrumental in characterizing a range of silver succinimide complexes, from simple Ag(I) adducts to more complex Ag(III) argentates.

The coordination environment of the silver ion in succinimide complexes is highly variable, influenced by its oxidation state and the presence of other ligands.

In the Ag(III) complex, potassium silver succinimide (K[Ag(succ)₄]), the central silver ion is part of the square planar [Ag(succ)₄]⁻ anion. nih.gov The silver ion resides at a site of high symmetry, with the nitrogen-bound succinimide ligands oriented perpendicularly to the square plane. nih.gov This geometry is characteristic of d⁸ metal ions like Ag(III).

In contrast, Ag(I) succinimide complexes exhibit a wider range of coordination geometries. The precursor complex, Na[Ag(succ)₂], features a linear [succ-Ag-succ]⁻ anion where the Ag(I) ion is two-coordinate, bonded to the nitrogen atoms of two succinimide ligands. nih.govacs.org Other structurally characterized Ag(I) compounds show different arrangements. For instance, in the hydrated silver salt Ag[Ag(Suc)₂]·H₂O, two distinct silver environments exist: one half of the silver atoms are linearly coordinated to two nitrogen atoms, while the other half are in a distorted tetrahedral environment, bonded to carbonyl oxygen atoms and a water molecule. acs.org The introduction of Lewis-base ligands leads to further diversity, with observed geometries including distorted T-shaped AgN₃, three-coordinate monomeric structures, and distorted tetrahedral arrangements. researchgate.net In a dimeric aquo complex, [Ag₂(C₄H₄NO₂)₂(H₂O)]n, one silver atom is four-coordinate with only Ag-O bonds, while the other is two-coordinate with only Ag-N bonds. researchgate.net

A mixed-valent salt, [(H₂O)Ag][Ag(succ)₄], contains both Ag(I) and Ag(III) centers. The Ag(III) maintains its square planar geometry within the [Ag(succ)₄]⁻ anion, while the Ag(I) cation is part of a [(H₂O)Ag]⁺ fragment that adopts a square pyramidal motif, situated between four carbonyl oxygens from a neighboring anion with the water molecule at the apex. nih.gov

| Compound | Silver Oxidation State | Coordination Geometry | Coordinating Atoms | Reference |

|---|---|---|---|---|

| K[Ag(succ)₄] | +3 | Square Planar | 4 N | nih.gov |

| Na[Ag(succ)₂] | +1 | Linear | 2 N | nih.govacs.org |

| Ag[Ag(succ)₂]·H₂O | +1 | Linear | 2 N | acs.org |

| Distorted Tetrahedral | 3 O (carbonyl), 1 O (water) | |||

| [(H₂O)Ag][Ag(succ)₄] | +1 / +3 | Square Pyramidal (Ag⁺) / Square Planar (Ag³⁺) | 4 O (carbonyl), 1 O (water) / 4 N | nih.gov |

| [Ag(C₄H₄NO₂)(C₁₀H₈N₂)] | +1 | Distorted T-shaped | 3 N | researchgate.net |

Many silver succinimide complexes form extended structures in the solid state through coordination bonds and non-covalent interactions. The M[Ag(succ)₄] (M = K, Rb, Cs) salts crystallize into polymeric chain structures. nih.gov In the case of the cesium salt, carbonyl oxygen atoms from two separate [Ag(succ)₄]⁻ anions coordinate to the cesium ion. nih.gov This, combined with hydrogen bonding involving water molecules, links the anionic complexes into an extended one-dimensional polymer. nih.gov

The mixed-valent compound [(H₂O)Ag][Ag(succ)₄] also forms a polymeric structure. Here, the apical water molecule of the [(H₂O)Ag]⁺ cation forms hydrogen bonds with the carbonyl oxygens of an adjacent [Ag(succ)₄]⁻ anion, propagating the chain. nih.gov Even simpler Ag(I) complexes can form polymeric networks; for example, [Ag₂(C₄H₄NO₂)₂(H₂O)]n features a butterfly-shaped dimeric unit that repeats to form a polymer. researchgate.net

Supramolecular assembly through weaker interactions is also observed. In one molecular complex, aromatic π-π stacking interactions with a centroid-centroid separation of 3.8393 Å lead to the formation of centrosymmetric dimers in the crystal lattice. researchgate.net These extended architectures are a key feature of the solid-state chemistry of silver succinimide compounds.

The identity of the counter-cation (M⁺) in the M[Ag(succ)₄] series has a discernible influence on the crystal structure. While the complexes with alkali metals (M = K, Rb, Cs) are largely isostructural, forming similar polymeric chains, the substitution with Ag⁺ introduces significant changes. nih.gov

X-ray diffraction data reveals that the tetragonal crystalline phases for the K⁺, Rb⁺, and Cs⁺ salts have similar unit cell dimensions for the a- and b-axes. However, the mixed-valent salt, [(H₂O)Ag][Ag(succ)₄], which can be considered the Ag⁺ analogue, exhibits a longer c-axis. This elongation indicates a larger spacing between the Ag(III) centers along the polymeric chain, a direct structural consequence of accommodating the larger, aquated [(H₂O)Ag]⁺ cation as the spacer between the [Ag(succ)₄]⁻ units instead of the smaller alkali metal ions. nih.gov

Non-covalent interactions play a crucial role in stabilizing the crystal lattices of silver succinimide complexes. Hydrogen bonding is particularly prevalent in the hydrated structures.

Hydrogen Bonding: In Cs[Ag(succ)₄]·4H₂O, four water molecules are involved in hydrogen bonding with the carbonyl oxygen atoms of the succinimide ligands. nih.gov Similarly, in the polymeric structure of [(H₂O)Ag][Ag(succ)₄], the water molecule coordinated to the Ag(I) ion acts as a hydrogen bond donor to the carbonyl groups of a neighboring complex, effectively linking the units. nih.gov In the Ag(I) complex Li[Ag(Suc)₂]·4H₂O, the four water molecules surrounding the Li⁺ ion form hydrogen bonds with the carbonyl groups of the [Suc-Ag-Suc]⁻ anions. acs.org

π-π Stacking: In Lewis-base stabilized silver(I) succinimide complexes containing aromatic ligands, π-π stacking can be an important structure-directing force. For instance, in [Ag(C₄H₄NO₂)(C₁₀H₈N₂)], aromatic π-π stacking interactions are observed, which result in the formation of centrosymmetric dimers. researchgate.net

Spectroscopic Characterization Techniques for Structural Analysis

Alongside X-ray crystallography, spectroscopic methods provide complementary information about the structure and bonding in silver succinimide complexes, both in the solid state and in solution. nih.govresearchgate.netunesp.br

NMR spectroscopy is a key tool for characterizing the structure of these diamagnetic complexes in solution and, with specialized techniques, in the solid state.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra for solutions of the Ag(III) complex [Ag(succ)₄]⁻ in D₂O show sharp, simple singlets, which is consistent with a single, symmetric environment for the succinimide ligands in solution. nih.gov For Ag(I) complexes of the type M[Ag(succ)₂], the ¹H and ¹³C NMR spectra in DMSO-d₆ are consistent with the persistence of the linear, two-coordinate [succ-Ag-succ]⁻ anion in solution. acs.org The close similarity of the spectra for M = Li⁺, Na⁺, and Ag⁺ suggests that the Ag-O interactions observed in the solid state for the Ag⁺ salt are not maintained in solution. acs.org

¹⁰⁹Ag NMR: ¹⁰⁹Ag NMR is a more specialized technique that directly probes the environment of the silver nucleus. Solid-state magic-angle spinning (MAS) ¹⁰⁹Ag NMR studies have been used to characterize silver complexes. researchgate.net For the Ag(III) ion in the [Ag(succ)₄]⁻ complex, a highly deshielded resonance is expected, which is indicative of the high oxidation state and specific coordination environment of the silver center. researchgate.net This technique is particularly valuable for distinguishing between different silver oxidation states and coordination geometries in the solid state. researchgate.netchemrxiv.org

| Complex | Nucleus | Solvent | Key Observations | Reference |

|---|---|---|---|---|

| [Ag(succ)₄]⁻ | ¹H, ¹³C | D₂O | Sharp singlets in the normal chemical shift range for succinimide complexes. | nih.gov |

| M[Ag(succ)₂] (M=Li⁺, Na⁺, Ag⁺) | ¹H, ¹³C | DMSO-d₆ | Spectra consistent with a two-coordinate [succ-Ag-succ]⁻ anion in solution. | acs.org |

| Ag(III) Complexes | ¹⁰⁹Ag | Solid-State (MAS) | Expected highly deshielded chemical shift, characteristic of Ag(III). | researchgate.net |

Infrared (IR) Spectroscopy for Ligand Coordination and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for probing the coordination of the succinimide ligand to the silver ion. The succinimide anion possesses characteristic vibrational modes, particularly the carbonyl (C=O) stretching frequencies, which are sensitive to changes in the electronic environment upon coordination to a metal center.

In the free succinimide molecule, the carbonyl groups give rise to distinct stretching vibrations. When the succinimide nitrogen atom coordinates to a silver(I) ion, changes in the electron distribution within the five-membered ring occur, leading to shifts in the positions of these carbonyl bands. Typically, coordination of the imide nitrogen to a metal ion results in a decrease in the C=O stretching frequencies. This is because the nitrogen lone pair donation to the metal center reduces the electron-withdrawing effect of the nitrogen on the carbonyl groups, thereby weakening the C=O bonds and lowering their vibrational frequency.

A comparative look at the IR spectrum of succinimide and a related silver-succinate complex reveals significant changes upon coordination. In the silver-succinate complex, the coordination of the carboxylate groups to the silver ion is indicated by shifts in the characteristic vibrational bands. A similar principle applies to the succinimide ligand, where the primary point of interaction is the nitrogen atom.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=O Asymmetric Stretch | ~1700 - 1720 | Shifted from free succinimide due to Ag-N bond formation. |

| C=O Symmetric Stretch | ~1780 - 1800 | Also affected by coordination to the silver center. |

| C-N Stretch | Variable | Changes in this region would further confirm the Ag-N coordination. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a compound. For silver(I) complexes, such as this compound, the electronic configuration of the Ag(I) ion is [Kr]4d¹⁰. As the d-orbitals are completely filled, d-d electronic transitions, which are common in many transition metal complexes, are not possible.

Consequently, the UV-Vis spectrum of a silver(I) complex is typically dominated by charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. In the case of this compound, the succinimide ligand can donate electron density from its filled orbitals to the empty orbitals of the silver(I) ion, resulting in LMCT bands. These transitions are generally of high intensity.

While specific UV-Vis absorption data for this compound is not extensively documented, studies on related silver complexes provide insight. For example, the UV-Vis spectra of various silver(I) complexes show intense absorptions in the UV region, consistent with charge-transfer transitions. The exact position and intensity of these bands are dependent on the nature of the ligands and the coordination geometry around the silver ion. It is anticipated that this compound would exhibit strong absorptions in the ultraviolet region of the electromagnetic spectrum.

| Transition Type | Expected Wavelength Region | Description |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | Ultraviolet (UV) Region | Electron transfer from the succinimide ligand to the silver(I) center. |

| Intra-ligand (π → π*) | Ultraviolet (UV) Region | Electronic transitions within the succinimide ligand itself. |

Thermal Analysis Methods in Relation to Structural Stability of Silver-Succinimide Precursors

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability and decomposition pathways of compounds. For silver-succinimide precursors, this information is particularly relevant for applications in materials science, such as chemical vapor deposition (CVD), where controlled decomposition is required.

The thermal stability of alkali metal salts of organic acids generally increases down the group. This trend is related to the decreasing polarizing power of the alkali metal cation with increasing ionic radius. A cation with a high charge density (like Li⁺) can polarize the electron cloud of the anion more effectively, weakening the bonds within the anion and leading to a lower decomposition temperature. Conversely, a larger cation with a lower charge density (like K⁺) will have a weaker polarizing effect, resulting in a more thermally stable salt.

For this compound, it is expected to be a relatively stable solid. The decomposition would likely involve the breakdown of the succinimide ligand, leaving a residue of silver and potassium-containing species. The precise decomposition temperature and the nature of the decomposition products would be influenced by the heating rate and the atmosphere under which the analysis is conducted.

| Technique | Observation | Implication for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Multi-step weight loss corresponding to ligand dissociation and decomposition. | Expected to show a decomposition profile at elevated temperatures, likely higher than silver succinimide complexes with volatile organic ligands. |

| Differential Scanning Calorimetry (DSC) | Endothermic or exothermic peaks corresponding to phase transitions and decomposition events. | Would reveal the temperatures of any phase changes and the nature (endothermic/exothermic) of the decomposition process. |

Coordination Chemistry and Solution Behavior of Silver Succinimide Systems

Formation of AgL and AgL₂ Complexes in Aqueous Media

In aqueous environments, silver(I) ions react with the succinimide (B58015) anion (succ⁻) to form predominantly two mononuclear complexes: [Ag(succ)] (AgL) and [Ag(succ)₂]⁻ (AgL₂). The formation of these species is a stepwise process, with the AgL complex forming first, followed by the coordination of a second ligand to form the AgL₂ complex. The succinimide anion typically coordinates to the silver center through its deprotonated nitrogen atom, acting as a monodentate N-donor ligand.

Potentiometric Titration for Determination of Stability Constants

The stability constants (log β) for these complexes have been reported in the literature, with values varying slightly depending on experimental conditions such as ionic strength and temperature.

| Complex | log β₁ | log β₂ |

|---|---|---|

| AgL | 3.57 | - |

| AgL₂ | - | 6.99 |

Influence of pH and Ligand-to-Metal Ratio on Complex Speciation

The speciation of silver-succinimide complexes in aqueous solution is significantly influenced by both the pH and the ligand-to-metal ratio. The succinimide ligand is a weak acid, and its deprotonation to the active succinimidate anion is pH-dependent. Complexation with silver ions typically begins at a pH of around 6.5.

At a low ligand-to-metal ratio (e.g., 1:1), the formation of the AgL complex is favored. As the pH increases, the concentration of the deprotonated ligand rises, leading to an increase in complex formation. However, with a limited amount of succinimide, the formation of the AgL₂ complex is restricted.

In the presence of an excess of the succinimide ligand (e.g., a 10:1 ratio of ligand to silver), the AgL₂ complex becomes the dominant species at pH values above 7. The AgL complex is present in significant amounts only in a narrow pH range, typically between 5 and 8. At higher pH values, the equilibrium shifts almost completely towards the more stable AgL₂ complex. If the ratio of silver to succinimide is greater than 1:2, complete complexation of the silver ions is not possible, and precipitation of silver hydroxide (B78521) may occur at pH values around 9.

| pH Range | Ligand-to-Metal Ratio | Dominant Species |

|---|---|---|

| < 6.5 | Any | Free Ag⁺ and Succinimide |

| 5-8 | 10:1 | AgL |

| > 7 | 10:1 | AgL₂ |

| > 9 | < 1:2 | AgL₂, AgOH (precipitate) |

Investigation of Argentophilic Interactions in Solution and Solid States

Argentophilic interactions are weak, attractive forces between silver(I) ions, which are closed-shell d¹⁰ centers. These interactions, analogous to the more well-known aurophilic interactions in gold chemistry, can influence the solid-state structures and photophysical properties of silver compounds. nih.gov They typically occur at distances shorter than the sum of the van der Waals radii of the silver atoms. nih.gov

While the study of argentophilic interactions has been extensive for various silver(I) compounds, specific investigations into these interactions within silver-succinimide complexes in both solution and the solid state are not widely reported in the current literature. The formation of dimeric or polymeric structures held together by argentophilic interactions in the solid state is plausible, particularly with a single succinimide ligand per silver center, which would leave coordination sites available for such interactions. In solution, the presence of these weak interactions is more challenging to detect but could potentially influence reaction kinetics or the aggregation of complex species. nih.gov Further research, such as detailed X-ray crystallographic studies of different silver-succinimide salts and advanced solution-state structural analysis, would be necessary to fully elucidate the role of argentophilic interactions in these systems.

Electronic Structure and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Electronic Structures

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the nature of the silver center, bonding characteristics, and other electronic properties of the argentate(III) complex found in potassium silver succinimide (B58015).

The assignment of a high formal oxidation state of +III to the silver atom in the [Ag(succinimide)₄]⁻ anion is supported by structural data. researchgate.net However, for late transition metals in high-valent states, the possibility of ligand non-innocence—where the ligands are redox-active—can complicate this assignment. researchgate.net

To clarify the electronic distribution, single-point DFT calculations have been performed on analogues of the potassium silver succinimide complex. researchgate.net For instance, a calculation using the B3LYP functional on a rubidium-capped [Ag(succinimide)₄]⁻ fragment revealed significant covalent character in the metal-ligand bonds. researchgate.net The results indicated a low Mulliken charge of +0.22 on the silver atom and a fractional hole of only 0.77 e in the silver d-shell. researchgate.net This high degree of covalency suggests that while the formal oxidation state is Ag(III), the actual electron density is significantly delocalized over the entire complex, representing an upper estimate of this covalency. researchgate.net

Theoretical calculations provide a detailed picture of the bonding within the [Ag(succinimide)₄]⁻ anion. The Ag–N bond distances in the cesium analogue, Cs[Ag(succinimide)₄], are 2.009(3) Å, which are notably short compared to typical Ag(I)-succinimide complexes (2.067(5)–2.088(2) Å). This contraction is consistent with the presence of a smaller, more highly charged Ag(III) ion. researchgate.net

DFT analysis sheds light on the molecular orbitals and their contributions to the bonding. The system is highly covalent, with significant mixing between metal and ligand orbitals. researchgate.net The Kohn-Sham lowest unoccupied molecular orbital (LUMO) is the antibonding counterpart to the σ-interaction between the silver atom and the succinimide ligands. researchgate.net In a simple ligand field model, this orbital would be a pure, unoccupied 4dₓ²-y² orbital on the silver atom. However, calculations show that the Ag-dₓ²-y² contribution to the LUMO is only 35%, indicating substantial delocalization onto the ligands. researchgate.net The corresponding bonding orbital has a much smaller Ag-dₓ²-y² contribution of about 12%. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Formal Silver Oxidation State | +III | Indicates a high-valent silver center. |

| Mulliken Charge on Ag | +0.22 | Shows high covalency and charge delocalization. |

| Silver d-shell Hole | 0.77 e | Quantifies the electron deficiency in the d-orbitals. |

| Ag-dₓ²-y² Contribution to LUMO | 35% | Demonstrates significant metal-ligand orbital mixing. |

| Ag-dₓ²-y² Contribution to Bonding MO | ~12% | Highlights the covalent nature of the Ag-N bond. |

A key application of computational chemistry is the prediction of spectroscopic parameters that can be compared with experimental results. While detailed vibrational or NMR spectroscopic predictions for this compound are not extensively documented in the literature, electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). For a close analogue, Rb[Ag(succinimide)₄], TD-DFT calculations predict three transitions with significant intensity at wavelengths of 372 nm, 346 nm, and 247 nm. researchgate.net The most intense of these transitions is calculated to be at 346 nm. researchgate.net These predictions provide a theoretical basis for interpreting the electronic absorption spectrum of the complex.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a widely used method for calculating the properties of electronically excited states, providing insights into photophysical and photochemical processes. nih.govnih.govnih.govresearchgate.net For the [Ag(succinimide)₄]⁻ anion, TD-DFT calculations help to understand its electronic transitions. researchgate.net

The calculations on the rubidium analogue revealed that the two lowest energy transitions (at 372 nm and 346 nm) involve excitations from bonding orbitals, which are primarily ligand in character, to the heavily mixed LUMO. researchgate.net This LUMO possesses the most significant 4dₓ²-y² character of any molecular orbital. researchgate.net Analysis of the change in electron density for the most intense transition at 346 nm shows a shift of electron density from the succinimide-π orbitals (involving nitrogen and carbonyl groups) towards the σ-orbitals on the silver and nitrogen atoms. researchgate.net This indicates a charge-transfer character for the electronic excitation.

Quantum Chemical Modeling of Reaction Mechanisms (e.g., water oxidation)

Quantum chemical modeling, particularly with DFT, is a powerful tool for investigating the mechanisms of chemical reactions, such as water oxidation. warwick.ac.uk While specific DFT studies on water oxidation catalyzed by this compound are not available, the general methodology can be described. Such models are used to map out the potential energy surface of a reaction, identify intermediates and transition states, and calculate activation barriers. warwick.ac.uk

In related systems, DFT calculations have been used to explore the effect of potassium as a promoter in reactions occurring on silver surfaces. Studies on the water-gas shift reaction over a K/Ag(111) surface show that the potassium adatom can significantly lower the activation energy for H₂O dissociation. It achieves this by stabilizing oxygen-containing species (like OH) through direct K-O interactions. This promotional effect suggests that in a hypothetical catalytic cycle involving a potassium-containing silver complex, the potassium ion could play a crucial role in modulating the reactivity and facilitating key steps like proton or electron transfer.

Electronic Structure Evolution in Related Potassium-Silver Intermetallic Compounds

To provide a broader context for the electronic interactions between potassium and silver, it is instructive to examine related potassium-silver intermetallic compounds. Unlike this compound, which is a coordination complex, compounds such as KAg₂, K₂Ag, and K₃Ag are alloys formed under high pressure. DFT calculations have been essential in understanding their structure and bonding.

The formation of these alloys is driven by pressure-induced electron transfer from the electropositive potassium to the more electronegative silver. The Zintl-Klemm concept, which describes electron transfer leading to the formation of polyanions, has been invoked to explain their stability, though recent studies suggest a more complex picture.

KAg₂ : The band structure shows significant mixing of K and Ag orbitals, with the Ag 4d bands being broad and heavily involved in bonding. The projected density of states (PDOS) is dominated by the Ag 4d states at lower valence levels, but Ag 5s and 5p contributions are significant up to the Fermi level.

K₂Ag and K₃Ag : Early theoretical work suggested their stability derives from the filling of Ag 5p orbitals by electrons donated from potassium, leading to Ag-Ag bonding interactions even at long distances. In K₂Ag, the PDOS of silver is more localized compared to KAg₂. In K₃Ag, a clear separation of the Ag 4d and 5s bands is observed, with 5p orbital contributions becoming more significant near the Fermi level.

These studies show that potassium atoms donate their valence electrons, which then participate in K-Ag and Ag-Ag bonding in KAg₂ and K₂Ag, while no Ag-Ag bonds are found in K₃Ag. The evolution of the electronic structure across these phases highlights the complex nature of potassium-silver interactions, which are governed by pressure, stoichiometry, and orbital hybridization.

| Compound | Key Electronic Feature | Bonding Characteristics |

|---|---|---|

| KAg₂ | Broad Ag 4d bands; significant orbital mixing. | K-Ag and Ag-Ag bonds present. |

| K₂Ag | More localized Ag PDOS compared to KAg₂. | K-Ag and Ag-Ag bonds present. |

| K₃Ag | Clear separation of Ag 4d and 5s bands. | No Ag-Ag bonds; K atoms donate electrons. |

Research Applications in Materials Science and Advanced Technologies

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Silver Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced techniques for producing thin, uniform films of various materials. mdpi.com The quality of the deposited film is highly dependent on the properties of the precursor compound, which must be volatile, thermally stable, and decompose cleanly on the substrate surface. nih.gov Silver succinimide (B58015) complexes have been specifically investigated for these purposes.

The primary challenge in using silver compounds for CVD and ALD is achieving sufficient volatility and thermal stability. mdpi.com Silver succinimide itself is often not volatile enough for practical application. To overcome this, researchers have designed and synthesized Lewis-base stabilized N-silver(I) succinimide complexes. researchgate.net These complexes are typically prepared through a "one-pot" synthesis methodology. researchgate.net

The general approach involves reacting a silver salt with succinimide in the presence of a stabilizing Lewis base. The Lewis base coordinates to the silver atom, forming a monomeric or, in some cases, an ionic pair structure that is more volatile and less prone to premature decomposition than the simple silver salt. researchgate.net The choice of the Lewis base is critical in tuning the precursor's physical properties. Common Lewis bases used for this purpose include phosphines, phosphites, and amines. researchgate.netacs.org

A series of these precursors have been synthesized and characterized, demonstrating the versatility of this approach. researchgate.net

| Precursor Type | General Formula | Lewis Base (L) | Resulting Complex Example |

|---|---|---|---|

| Amine Stabilized | [Ln·AgNC4H4O2] | N,N,N′,N′-tetramethylethylenediamine (TMEDA) | {[Ag(TMEDA)2]+[Ag(NC4H4O2)2]–} |

| Phosphite Stabilized | [Ln·AgNC4H4O2] | Triethylphosphite (P(OEt)3) | [(P(OEt)3)2·AgNC4H4O2] |

| Phosphine Stabilized | [Ln·AgNC4H4O2] | Triphenylphosphine (B44618) (PPh3) | [(PPh3)2·AgNC4H4O2] |

| Mixed Ligand | [Ln·Rm·AgNC4H4O2] | Trimethylphosphite (P(OMe)3) and TMEDA | [(P(OMe)3)·(TMEDA)·AgNC4H4O2] |

The deposition of silver films via CVD or ALD from succinimide precursors follows a multi-step mechanism. mdpi.com

Vaporization and Transport : The solid precursor is heated under reduced pressure to generate a vapor. This vapor is then transported to the deposition chamber, often with the help of an inert carrier gas. mdpi.com

Adsorption : The precursor molecules adsorb onto the heated substrate surface.

Decomposition and Film Growth : On the hot surface, the precursor molecule undergoes thermal decomposition. The bonds between the silver atom and the succinimide and Lewis base ligands break, liberating the silver atom, which then nucleates and grows into a film. imapsource.org The organic byproducts are desorbed from the surface and removed from the chamber by the vacuum system. For successful film growth, there must be a clear temperature window between the vaporization and decomposition of the precursor. nih.gov

In ALD, this process is broken down into self-limiting half-reactions, allowing for atomic-level control over film thickness. researchgate.net While specific surface chemistry studies for silver succinimide precursors are not extensively detailed, the general mechanism involves the clean removal of the organic ligands to prevent carbon or other elemental contamination in the final silver film. researchgate.net

Silver films deposited using succinimide-based precursors have been characterized using various analytical techniques to assess their quality.

Scanning Electron Microscopy (SEM) : SEM analysis is used to study the surface morphology of the deposited films. Studies have shown that precursors like [(P(OEt)₃)₂·AgNC₄H₄O₂] can produce dense and homogeneous silver films. researchgate.net The morphology can range from smooth, continuous layers to aggregated nanoparticles, depending on the deposition conditions. jmmab.com

Energy-Dispersive X-ray Analysis (EDX) : EDX is employed to determine the elemental composition of the films. This technique confirms the deposition of high-purity silver and is used to detect any potential impurities from the precursor's ligands, such as carbon, nitrogen, oxygen, or phosphorus. researchgate.net

X-ray Diffraction (XRD) : XRD is used to investigate the microstructure and crystallinity of the films. The results typically show diffraction patterns corresponding to crystalline silver, confirming the successful formation of the metallic phase. researchgate.net The preferred orientation of the crystallites can also be determined. mdpi.com

The collective results from these characterization methods indicate that Lewis-base stabilized silver succinimide complexes are viable precursors for depositing high-quality, pure silver films via MOCVD. researchgate.net

Control over the final properties of the deposited silver film is crucial for its application. Several parameters can be adjusted during the CVD and ALD processes:

Deposition Temperature : The substrate temperature is a critical factor influencing the deposition rate, film crystallinity, and morphology. imapsource.org Higher temperatures generally lead to higher deposition rates but can also result in rougher films if not properly controlled.

Precursor Volatility and Flow Rate : The temperature at which the precursor is heated and the flow rate of the carrier gas determine the concentration of the precursor in the reaction chamber, which directly affects the growth rate.

Number of ALD Cycles : In ALD, the film thickness is precisely controlled by the number of deposition cycles performed, as each cycle contributes a near-atomic layer of material. mdpi.com This allows for the creation of ultrathin, conformal coatings with sub-nanometer precision.

By carefully manipulating these parameters, it is possible to tailor the thickness, grain size, and surface roughness of the silver films to meet the requirements of specific advanced technological applications. mdpi.com

Cyanide-Free Silver Electrodeposition Electrolytes

For decades, silver electroplating has been dominated by electrolytes based on toxic potassium silver cyanide [KAg(CN)₂]. nmfrc.org The significant health and environmental risks associated with cyanide have driven extensive research into developing safer, cyanide-free alternatives. mdpi.comutsunomiya-u.ac.jp Succinimide has been identified as a highly effective complexing agent for silver in alkaline, cyanide-free plating solutions. nmfrc.orgmdpi.com

The development of these electrolytes involves replacing the cyanide ion with the succinimide anion as the primary ligand for silver ions. google.com The succinimide forms stable, water-soluble complexes with silver, which is a prerequisite for successful electrodeposition.

A typical succinimide-based silver plating bath contains several key components:

Silver Source : A soluble silver salt, such as silver nitrate (B79036), provides the silver ions.

Complexing Agent : Succinimide is added in excess to complex the silver ions. The molar ratio of silver to succinimide is often around 1:2 or higher. google.com

pH Adjuster : An alkali metal hydroxide (B78521), like potassium hydroxide, is used to adjust the pH of the solution to the alkaline range (typically pH 8-10), which is necessary for the deprotonation of succinimide and the formation of the stable silver-succinimide complex. cmes.orggoogleapis.com

Conductivity Salts : These salts are added to increase the electrical conductivity of the electrolyte.

Additives and Brighteners : Organic additives, such as polyethyleneimine, can be incorporated to improve the properties of the deposit, such as brightness, smoothness, and compactness. google.com

Research has shown that in an alkaline succinimide solution (e.g., pH 10), silver exists as complex anions like [Ag(C₄H₄NO₂)₂]⁻, [Ag(C₄H₄NO₂)₃]²⁻, and [Ag₂(C₄H₄NO₂)₄]²⁻. cmes.org The stability of these complexes is crucial for achieving a smooth and compact silver coating. cmes.org Patent literature provides several examples of specific formulations and operating conditions for these baths. google.com

| Component | Example 1 Concentration | Example 2 Concentration | Example 3 Concentration |

|---|---|---|---|

| Silver Nitrate (g/L) | 10-20 | - | - |

| Silver as succinimide complex (g/L) | - | 22.5 | 5-100 |

| Succinimide (g/L) | 130-150 | 11.5 | 10 to saturation |

| Methylsulfonate (g/L) | 30-40 | - | - |

| Carbonate (g/L) | 20-30 | - | - |

| Polyethyleneimine (g/L) | 1-2 | 0.4 | - |

| Operating Parameter | Value | Value | Value |

| pH | 8.0 - 10.0 | 8.5 (adjusted with KOH) | 6.0 - 14.0 |

| Temperature (°C) | 15 - 30 | - | - |

| Average Current Density (A/dm²) | 0.3 - 0.7 | - | - |

The development of these succinimide-based electrolytes has provided a commercially viable and environmentally safer alternative to traditional cyanide silver plating, yielding deposits with good adhesion and appearance suitable for various industrial applications. nmfrc.org

Electrochemical Behavior of Silver Succinimide Complexes in Plating Baths

The electrochemical behavior of silver complexes in succinimide-based plating baths is a critical area of study for controlling the deposition process and the final properties of the silver coating. Research indicates that succinimide acts as a complexing agent, affecting the reduction potential of silver ions (Ag⁺). The addition of succinimide to the plating solution causes a negative shift in the reduction potential of silver, a key factor in achieving a more controlled and uniform deposition. researchgate.net

The stability and form of the silver-succinimide complex are highly dependent on the pH of the plating bath and the concentration of the complexing agent. researchgate.net At a pH of 10, silver is believed to exist in stable complex forms such as [Ag(C₄H₄NO₂)₂]⁻, [Ag(C₄H₄NO₂)₃]²⁻, and [Ag₂(C₄H₄NO₂)₄]²⁻. researchgate.net The electrochemical process in these baths has been characterized as irreversible. Studies using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) have shown that the highest polarizability and reversibility are observed in a bath with a pH of 9. researchgate.net This is attributed to the hydrolysis of succinimide and the subsequent formation of ammonia (NH₃) at this pH level. researchgate.net

Chronoamperometry studies suggest that the nucleation of silver from a succinimide bath follows a model closer to instantaneous nucleation. researchgate.net Microscopic examination of the early stages of deposition reveals that the nucleation is discontinuous and that developing nucleation points may interfere with each other. researchgate.net This understanding of the electrochemical and nucleation behavior is fundamental to manipulating plating parameters to achieve desired coating characteristics.

Characterization of Electrodeposited Silver Coatings

The properties of silver coatings electrodeposited from succinimide-based baths are determined by a combination of the bath composition and the plating conditions, such as current density and pH. Characterization of these coatings is essential to ensure they meet the requirements for various advanced technological applications.

The microstructure of silver coatings deposited from succinimide solutions is a key determinant of their physical and mechanical properties. Research has shown that these cyanide-free baths can produce coatings with a uniform and fine-grained structure. researchgate.net The arrangement of the grains is typically tight and even.

The current density during electrodeposition has a significant impact on the resulting grain size. Studies have found that the finest grain size for nano-silver films is achieved at a current density of 0.4 A/dm². researchgate.net Interestingly, it was observed that the grain size could increase abnormally with a further increase in current density, a phenomenon linked to the instantaneous nucleation mechanism and the interaction between nucleation points. researchgate.net The addition of other substances, such as graphene oxide, to the succinimide bath can lead to a decrease in the size of aggregates or particles, resulting in a homogeneous, close-packed, fine-crystalline structure. researchgate.net

| Parameter | Observation | Source |

|---|---|---|

| General Structure | Uniform grain structure, tight and even arrangement of small grains. | researchgate.net |

| Optimal Current Density for Grain Size | The finest grain size was obtained at a current density of 0.4 A/dm². | researchgate.net |

| Effect of Additives (Graphene Oxide) | Results in a homogeneous, close-packed fine-crystalline structure with smaller aggregates. | researchgate.net |

The surface morphology of electrodeposited silver is critical for applications requiring smooth and defect-free finishes. Under optimal conditions, coatings from succinimide baths are described as compact and smooth. researchgate.net The surface of films produced in these baths can be composed of a homogeneous, close-packed, fine-crystalline structure. researchgate.net

Surface roughness is a quantitative measure of this morphology. While specific roughness values for pure silver coatings from succinimide baths are not extensively detailed in the cited literature, general studies on electroplated silver provide context. For example, simulations for smooth electroplated silver coatings have used an average roughness of 0.07 micrometers. researchgate.net The preparation of the substrate and the use of additives in the plating bath are known to significantly influence the final surface roughness of the coating. proplate.com

Excellent adhesion between the silver coating and the substrate is crucial for the durability and reliability of the plated component. Silver films electrodeposited from succinimide solutions have been reported to be uniform, dense, and adherent to the substrate, with no evidence of delamination. researchgate.net The adhesion can be further improved by optimizing the plating process to suppress substitution deposition, which can occur in the initial stages of plating on certain substrates. researchgate.net

Quantitative studies on related systems provide insight into the adhesion strength. For a silver-polytetrafluoroethylene (Ag-PTFE) composite coating produced from a nitrate-succinimide bath, adhesion performance was found to range between 0.2 MPa and 2.5 MPa. researchgate.net It is important to note that adhesion strength is highly dependent on the substrate material, surface preparation, and the specific plating parameters used. proplate.com

| Coating Type | Bath Type | Adhesion Strength | Source |

|---|---|---|---|

| Silver-PTFE Composite | Nitrate-Succinimide | 0.2 - 2.5 MPa | researchgate.net |

| Pure Silver | Succinimide | Qualitatively described as dense and adherent with no delamination. | researchgate.net |

Silver possesses the highest electrical conductivity of all metals, making its coatings highly valuable for electronic and electrical applications. The electrical resistivity of a thin silver film is a critical performance metric. However, specific research data on the electrical resistivity of silver coatings electrodeposited from potassium silver succinimide baths is not extensively available in the searched literature.

In general, the resistivity of thin silver films is known to be higher than that of bulk silver and increases as the film thickness decreases. aps.orgnih.gov This is due to factors like electron scattering at the film surfaces and grain boundaries. For context, the resistivity of high-purity bulk silver at room temperature is approximately 1.59 x 10⁻⁸ Ω·m. The actual resistivity of an electrodeposited film would be influenced by its purity, density, and microstructure.

The wear resistance of silver coatings is a significant consideration for applications involving moving electrical contacts or other components subject to friction. While pure silver is a relatively soft metal, the properties of electroplated coatings can be enhanced. For instance, using pulse plating techniques in a succinimide bath can increase the hardness and wear resistance of the resulting silver layer. google.com

Studies on composite coatings from succinimide baths have also been conducted. A study on Ag-PTFE coatings noted that a large majority of the electrodeposited layers remained adhered to the substrate even after 10 cycles of sliding wear tests, indicating good performance under sliding conditions. researchgate.net However, specific quantitative wear data, such as the coefficient of friction or wear rate for pure silver coatings from succinimide baths, is not detailed in the provided search results. Improving wear resistance often involves the co-deposition of harder particles, such as diamonds, into the silver matrix, though much of this research has been conducted in different bath chemistries. proplate.com

Corrosion Resistance of Silver Coatings

Silver coatings deposited from succinimide-based baths have demonstrated notable corrosion resistance. Studies have shown that these cyanide-free coatings can exhibit self-corrosion potentials that are more positive and self-corrosion current densities that are lower than those of pure silver coatings, indicating enhanced resistance to corrosion. The inclusion of additives like graphene in the plating bath can further improve these properties.

However, the corrosion behavior can be influenced by the specific formulation of the plating bath. For instance, the sulfur content in the deposit, which can affect corrosion, is significantly lower in some cyanide-free silver deposits compared to those from standard commercial semi-bright cyanide silver electrolytes. In one study, no detectable sulfur was found on the surface of the silver deposit obtained from a cyanide-free electrolyte, which may be related to its corrosion behavior.

Role of Additives in Electrodeposition Performance

Methanesulfonate : This additive is used to increase the compactness and smoothness of the plated layer.

Polyethylenimine (PEI) : PEI acts as a brightener, improving the surface finish of the silver deposit. It allows for the use of higher current densities while still achieving a mirror-bright surface. The presence of PEI can lead to smoother and brighter silver deposits, particularly at low current densities. Research indicates that PEI can promote the reduction of silver by adsorbing at the silver deposit and solution interface.

A plating solution containing silver nitrate, succinimide, methanesulfonate, carbonate, and polyethylenimine has been shown to produce a stable plating liquid and a coating with good discoloration resistance and weldability.

Comparative Studies with Traditional Cyanide-Based Electroplating Systems

Succinimide-based silver electroplating systems are a promising alternative to traditional cyanide-based methods, offering significant environmental and safety advantages. While cyanide baths are known for their high efficiency and the bright deposits they produce, the extreme toxicity of cyanide poses serious risks.

Cyanide-free alternatives, including those based on succinimide, have been developed to mitigate these risks. These newer systems can match or even exceed the plating speed and deposit quality of cyanide baths in many applications. While the initial costs of transitioning to a cyanide-free system may be higher, long-term savings can be realized through reduced waste treatment expenses and simplified safety protocols.

However, cyanide-free electrolytes are not yet comparable to cyanide-based ones in all properties. For instance, there are limitations in depositing thicker layers (greater than 50 µm) from commercially available cyanide-free electrolytes.

Below is a comparative table summarizing the key features of cyanide-based and succinimide-based silver electroplating systems.

| Feature | Cyanide-Based System | Succinimide-Based System |

| Primary Complexing Agent | Potassium Silver Cyanide | This compound |

| Toxicity | High | Low |

| Environmental Impact | Significant, requires extensive waste treatment. | Reduced environmental risk. |

| Deposit Quality | Bright, lustrous finish. | Can produce smooth, white to mirror-bright deposits, often with additives. |

| Bath Stability | High process stability. | Can be stable, though some cyanide-free alternatives have faced stability issues. |

| Applications | Functional and decorative coatings. | Primarily functional applications at present. |

Catalytic Applications of Silver Nanoparticles Derived from Succinimide Complexes

While direct catalytic applications of this compound are not extensively documented, silver nanoparticles (AgNPs) derived from various silver complexes, including potentially those with succinimide, have significant catalytic applications. AgNPs are valued for their high performance in a variety of chemical reactions and their cost-effectiveness compared to other noble metal catalysts.

The synthesis of AgNPs often involves the reduction of a silver salt precursor. The properties of the resulting nanoparticles, such as size and shape, which heavily influence their catalytic activity, can be controlled by the synthesis method and the stabilizing agents used. These nanoparticles are effective catalysts in reactions such as the reduction of nitroarenes. The catalytic activity of AgNPs is strongly influenced by their size, shape, and the nature of their support.

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry and self-assembly are relevant to the formation of coordination compounds involving silver and ligands like succinimide.

Silver ions can be bridged by flexible ligands to form coordination polymers. This process provides a pathway for the polymerization of coordination compounds. The flexibility of the ligands allows for the creation of various structures, including crystalline coordination polymers. The study of these silver coordination polymers is an active area of research, with potential applications in materials with novel properties.

Ion-pair interactions can induce the formation of supramolecular assemblies. In the context of silver complexes, the interaction between the cationic silver complex and an anionic counter-ion can lead to the self-assembly of well-defined structures. This principle is utilized in designing complex molecular architectures with specific functions. For example, squaramide-based ion pair receptors with crown ether sites have been shown to selectively extract potassium sulfate (B86663) through the formation of a supramolecular assembly.

Future Directions and Emerging Research Avenues

Exploration of Novel Ligand Systems for Silver Succinimide (B58015) Complexes

The properties of silver succinimide complexes can be finely tuned by modifying the ligand environment around the central silver atom. The exploration of novel ligand systems is a critical research avenue aimed at enhancing stability, solubility, and functionality. researchgate.net

Current research has demonstrated the use of Lewis-base stabilized N-silver(I) succinimide complexes, incorporating ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA), triethylphosphite (P(OEt)3), and triphenylphosphine (B44618) (PPh3). researchgate.net These ancillary ligands can influence the nuclearity and geometry of the resulting complexes, leading to the formation of monomers, dimers, and coordination polymers. For instance, the reaction of silver(I) succinimide with TMEDA can result in an ion pair, while with PPh3, it can form a three-coordinate monomeric complex. researchgate.net

Furthermore, the investigation extends to other nitrogen- and oxygen-donating ligands that can form stable complexes with silver(I). The interaction of silver(I) with N-hydroxy-succinimide, for example, has been studied to understand the coordination chemistry and stability of the resulting compounds in aqueous solutions. researchgate.net The development of multicomponent coordination systems, which may include succinimide alongside other ligands like 5,5-dimethyl hydantoin (B18101) and mono potassium phosphate, is being explored for applications such as cyanide-free brush silver plating. researchgate.net The systematic study of these diverse ligand systems is crucial for designing silver succinimide complexes with desired electronic, optical, and catalytic properties.

| Ligand System | Resulting Complex Type | Potential Application Area |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Ion pair {[Ag(TMEDA)2]+[Ag(NC4H4O2)2]–} | Chemical Vapor Deposition |

| Triphenylphosphine (PPh3) | Monomeric, three-coordinate silver | Chemical Vapor Deposition |

| Triethylphosphite (P(OEt)3) | Organophosphite stabilized complexes | Chemical Vapor Deposition |

| N-hydroxy-succinimide | Aqueous solution complexes | Analytical Chemistry |

| Multicomponent (e.g., with 5,5-dimethyl hydantoin) | Coordination complexes | Electroplating |

Advanced Spectroscopic and In Situ Characterization during Synthesis and Deposition

A deeper understanding of the formation and deposition mechanisms of silver succinimide materials requires the application of advanced characterization techniques. Spectroscopic methods are invaluable for elucidating the structural and electronic properties of these complexes. nih.gov

Techniques such as X-ray Diffraction (XRD) are fundamental for determining the crystal structure of solid-state silver succinimide complexes. researchgate.netresearchgate.net For instance, single-crystal X-ray analysis has been used to determine the molecular structures of Lewis-base stabilized N-silver(I) succinimide complexes. researchgate.net Spectroscopic methods like Fourier Transform Infrared (FT-IR) and UV-visible (UV-Vis) spectroscopy provide insights into the coordination environment of the silver ions and the electronic transitions within the complex. nih.govresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C{¹H}) is also employed to characterize these complexes in solution. researchgate.net

The development of in situ characterization techniques is a burgeoning area of research. These methods allow for real-time monitoring of the synthesis and deposition processes, providing critical information about reaction kinetics, intermediate species, and film growth mechanisms. For example, in situ spectroscopic studies can be employed during the chemical vapor deposition (CVD) or electrodeposition of silver films from succinimide-based precursors to understand the surface chemistry and optimize deposition parameters. researchgate.netwindows.net The combination of these advanced characterization tools will facilitate a more rational design of synthetic and deposition strategies for high-quality silver succinimide materials.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure |

| Energy-Dispersive X-ray Analysis (EDX) | Elemental composition |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Functional groups, coordination modes |

| UV-visible (UV-Vis) Spectroscopy | Electronic transitions, optical properties |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure in solution |

Integration of Computational Chemistry in Predictive Design of Silver Succinimide Materials

Computational chemistry has emerged as a powerful tool for the predictive design of new materials, offering insights that can guide experimental efforts and accelerate the discovery process. sumitomo-chem.co.jpmdpi.com The application of computational methods to silver succinimide systems can provide a molecular-level understanding of their structure, stability, and reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure and properties of metal complexes. researchgate.net For silver succinimide complexes, DFT calculations can be used to predict geometries, bonding energies, and spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. researchgate.netresearchgate.net This approach has been successfully used to study silver(I) complexes with related ligands, providing insights into their coordination and potential applications. researchgate.net

Furthermore, computational screening can be employed to evaluate a large number of potential ligands for their ability to form stable and functional silver succinimide complexes. mdpi.com By predicting properties such as binding affinities and electronic characteristics, computational chemistry can help to prioritize synthetic targets, thereby saving time and resources. researchgate.net The integration of these predictive models into the materials design workflow is expected to lead to the rational design of novel silver succinimide materials with tailored functionalities for specific applications.

Development of Hybrid Materials Incorporating Silver Succinimide Frameworks

The creation of hybrid materials by incorporating silver succinimide frameworks into other material systems is a promising strategy for developing advanced functional composites. mdpi.comnih.gov These hybrid materials can exhibit synergistic properties that are not present in the individual components.

One approach involves the integration of silver succinimide complexes into polymer matrices. The in situ synthesis of silver nanoparticles within a polymer film from a silver precursor is a known technique. researchgate.netwindows.net A similar strategy could be employed with silver succinimide complexes to create silver-polymer composites with enhanced thermal, mechanical, or conductive properties.

Another exciting avenue is the use of silver succinimide complexes as building blocks for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and tunable properties, making them suitable for a wide range of applications. mdpi.comnih.gov By designing appropriate silver succinimide-based linkers, it may be possible to construct novel MOFs with unique structural and functional characteristics. The development of these hybrid materials opens up new possibilities for applications in areas such as catalysis, sensing, and gas storage.

Scalability and Industrial Relevance of Advanced Silver Succinimide Applications

For advanced silver succinimide applications to be viable, the scalability of the synthesis and deposition processes is of paramount importance. Research in this area focuses on developing cost-effective and efficient methods for producing these materials on an industrial scale.

The use of succinimide in cyanide-free silver electroplating solutions highlights its industrial relevance as a safer alternative to traditional cyanide-based electrolytes. researchgate.netgoogle.com Further research is needed to optimize these plating baths for large-scale applications, focusing on factors such as deposition rate, coating quality, and long-term stability.

Chemical Vapor Deposition (CVD) is another scalable technique for producing thin films. Lewis-base stabilized N-silver(I) succinimide complexes have been investigated as precursors for the MOCVD of silver films. researchgate.net The volatility and thermal stability of these precursors are key parameters that determine their suitability for industrial CVD processes. Future research will likely focus on designing precursors with optimal properties for high-throughput, large-area deposition of silver-containing films for applications in electronics and coatings. The successful translation of laboratory-scale findings to industrial production will be crucial for the widespread adoption of silver succinimide-based technologies. silverinstitute.org

Q & A

Basic: What is the role of succinimide in stabilizing silver ions during electrodeposition?

Succinimide acts as a complexing agent in cyanide-free silver electroplating by forming stable coordination complexes with Ag⁺ ions. These complexes (e.g., [Ag(C₄H₄NO₂)₂]⁻, [Ag(C₄H₄NO₂)₃]²⁻, and [Ag₂(C₄H₄NO₂)₄]²⁻) modulate silver ion reduction kinetics, shifting the cathodic potential to more negative values. The stability of these complexes is pH-dependent, with higher pH (e.g., pH 10) favoring stronger coordination and smoother coatings . Cyclic voltammetry (CV) and quantum chemical calculations confirm that succinimide suppresses Ag⁺ reduction rates, enabling controlled nucleation and growth of dense silver layers .

Basic: How do pH and auxiliary complexants influence silver coating properties in succinimide-based electrolytes?

The pH of the electrolyte governs the speciation of silver-succinimide complexes. At pH 9.5–10, borax and carboxyl-containing ammonium salts (e.g., compound B) act as auxiliary complexants, broadening the usable current density range (0.020–0.867 A/dm²) and enhancing coating gloss (up to 579 Gs) and adhesion. These additives stabilize the electrolyte by mitigating succinimide hydrolysis and maintaining Ag⁺ solubility. SEM analysis reveals that optimized pH and auxiliary agents reduce dendritic growth, yielding compact microstructures .

Advanced: What methodologies are used to determine equilibrium constants for silver-succinimide complexes?

Potentiometric titration coupled with a custom algorithm (HySS2009/Excel solver integration) is employed to calculate equilibrium constants (e.g., logβ values for AgL and AgL₂). By titrating AgNO₃-succinimide mixtures with OH⁻ and measuring pH and Nernst potentials, the algorithm solves nonlinear equations to simulate species concentrations. This method accounts for proton release during complexation and validates constants against extended datasets (pH 6.5–7.5). Such analysis confirms succinimide’s monobasic behavior and its 1:1–1:2 stoichiometry with Ag⁺ .

Advanced: How do auxiliary complexants synergize with succinimide to stabilize non-cyanide electrolytes?

Carboxyl-containing compounds (e.g., ammonium salts) and potassium pyrophosphate enhance succinimide’s efficacy by forming mixed-ligand complexes. These auxiliary agents compete with succinimide for Ag⁺ coordination, reducing free Ag⁺ concentration and minimizing parasitic reactions (e.g., Ag₂O precipitation). Electrochemical impedance spectroscopy (EIS) shows that synergistic interactions lower charge-transfer resistance, improving deposition efficiency. For example, compound B extends the bright-plating current density range by 30% compared to standalone succinimide systems .

Advanced: What analytical techniques identify succinimide degradation products in electrochemical systems?

High-fidelity trypsin digestion peptide mapping, combined with reversed-phase HPLC and mass spectrometry, detects succinimide degradation artifacts (e.g., iso-Asp and cyclic imides). For instance, Asp30 succinimide formation in degraded monoclonal antibodies was identified via this method, which avoids artificial hydrolysis by operating at pH 5.0 during reduction and pH 7.0 during digestion. This approach is critical for tracking succinimide stability in long-term electrochemical applications .

Advanced: How are N-silver(I) succinimide complexes synthesized for chemical vapor deposition (CVD)?

Lewis-base-stabilized N-silver succinimide complexes (e.g., [TMEDA·AgNC₄H₄O₂]) are synthesized via a one-pot reaction. Silver oxide is first precipitated from AgNO₃ and NaOH, then reacted with succinimide under reflux. The resulting complexes are characterized by X-ray crystallography, revealing ion-pair structures (e.g., {[Ag(TMEDA)₂]⁺[Ag(NC₄H₄O₂)₂]⁻}). These precursors enable low-temperature CVD of dense, homogeneous silver films (confirmed by SEM/EDX), with applications in superconducting materials .

Advanced: What computational tools model silver-succinimide interactions in electrodeposition?

Density functional theory (DFT) and molecular dynamics (MD) simulations predict complex stability and reduction pathways. Quantum chemical calculations reveal that succinimide’s electron-withdrawing groups stabilize Ag⁺ via σ-donation, while π-backbonding is negligible. These models align with CV data, explaining the negative shift in Ag⁺ reduction potential. Software like SOLGASMIX-PV optimizes precursor thermodynamics for CVD applications .

Basic: What are the challenges in maintaining succinimide-based electrolytes during prolonged use?

Succinimide undergoes hydrolysis at pH 7.5–9, consuming OH⁻ and lowering pH over time. This necessitates periodic replenishment of succinimide and pH adjustment with borax or NaOH. Anode passivation is another issue, mitigated by using mixed silver-copper strikes or sulfamate nickel undercoats. EIS monitoring helps track electrolyte degradation and optimize replenishment cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.